

Technical Guide: Solubility Profiling of 5-Iodo-2,4-dimethylpyrimidine

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Compound of Interest

Compound Name: 5-Iodo-2,4-dimethylpyrimidine

Cat. No.: B11876538

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Executive Summary

This technical guide outlines the physicochemical behavior and solubility profiling of **5-Iodo-2,4-dimethylpyrimidine**, a critical halogenated heterocyclic intermediate. Often utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), this compound's solubility data is vital for process chemists optimizing reaction yield, purification (recrystallization), and solvent selection.

While specific public solubility datasets for this exact isomer are rare compared to its 2,4-dimethoxy analog, this guide synthesizes data from structural homologs and establishes a self-validating experimental protocol for determining its solubility landscape.

Physicochemical Profile & Structural Analysis[1][2][3][4][5]

Understanding the molecular architecture is the first step in predicting solvent interaction.

Property	Value / Characteristic	Mechanistic Implication
Molecular Formula	C ₆ H ₇ IN ₂	
Molecular Weight	~234.04 g/mol	Moderate size; kinetics controlled by diffusion.
Structure	Pyrimidine ring with methyls at C2, C4; Iodine at C5.	Amphiphilic nature: The pyrimidine ring is polar (H-bond acceptor), while methyl groups and iodine add lipophilicity.
H-Bond Donors/Acceptors	0 Donors / 2 Acceptors (N1, N3)	Soluble in protic solvents (alcohols) via H-bonding; highly soluble in polar aprotic solvents.
Predicted LogP	~1.8 – 2.2	Moderate lipophilicity; likely poor aqueous solubility.

Theoretical Solubility Ranking

Based on the Hansen Solubility Parameters (HSP) of analogous halogenated pyrimidines, the expected solubility hierarchy is: Polar Aprotic (DMSO, DMF) > Chlorinated (DCM) > Polar Protic (Ethanol, Methanol) > Esters (Ethyl Acetate) > Non-polar (Hexane, Water).

Experimental Protocol: Laser Monitoring

Observation Technique

To generate high-precision solubility data (mole fraction

), the Laser Monitoring Observation Technique is superior to static gravimetric methods due to its ability to detect the exact moment of dissolution (solid disappearance) without sampling errors.

Apparatus Setup

- Jacketed Glass Vessel: 100 mL, temperature-controlled (

K).

- Laser Source: He-Ne laser or high-intensity diode (650 nm).
- Photodetector: Silicon photodiode connected to a data logger.
- Agitation: Magnetic stirring at constant RPM (e.g., 400 rpm).

Step-by-Step Methodology

- Solvent Charge: Accurately weigh a specific mass of solvent () into the vessel.
- Solute Addition: Add a known mass of **5-Iodo-2,4-dimethylpyrimidine** () in excess to ensure saturation at the starting temperature.
- Equilibration: Heat the mixture to a temperature well above the estimated saturation point until fully dissolved (Laser transmission = 100%).
- Cooling Scan: Slowly cool the solution at a controlled rate (e.g., 2 K/h).
- Nucleation Detection: Monitor laser intensity. A sharp drop indicates the onset of nucleation (Cloud Point).
- Heating Scan (Dissolution): Re-heat slowly. The temperature at which laser intensity returns to baseline is the Saturation Temperature ().
- Repeat: Add more solute to the same vessel and repeat to find the next

Workflow Diagram



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Caption: Dynamic laser monitoring workflow for determining saturation temperature () and solubility limits.

Thermodynamic Modeling & Data Correlation

Raw solubility data must be correlated to thermodynamic models to be useful for process design.

Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility () with temperature ()

and is highly accurate for pyrimidine derivatives.

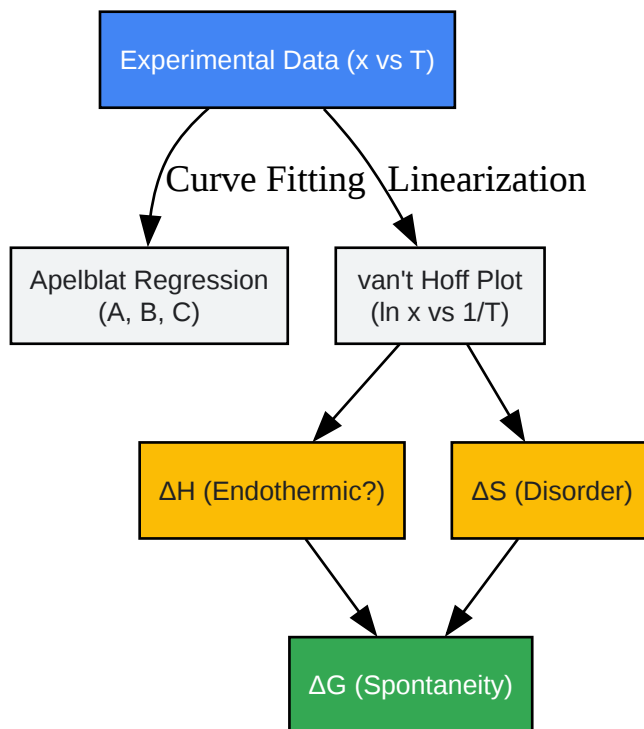
- A, B, C: Empirical parameters determined via non-linear regression.
- Application: Interpolating solubility at any temperature within the measured range.

van't Hoff Analysis

To understand the driving forces of dissolution, use the van't Hoff equation:

- (Enthalpy of Dissolution): Usually positive (endothermic) for pyrimidines, meaning solubility increases with heat.
- (Entropy of Dissolution): Represents the disorder increase as the crystal lattice breaks.
- (Gibbs Free Energy): Calculated as

Thermodynamic Logic Flow



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Caption: Thermodynamic parameter extraction from solubility data to determine dissolution enthalpy and entropy.

Solvent Selection Strategy

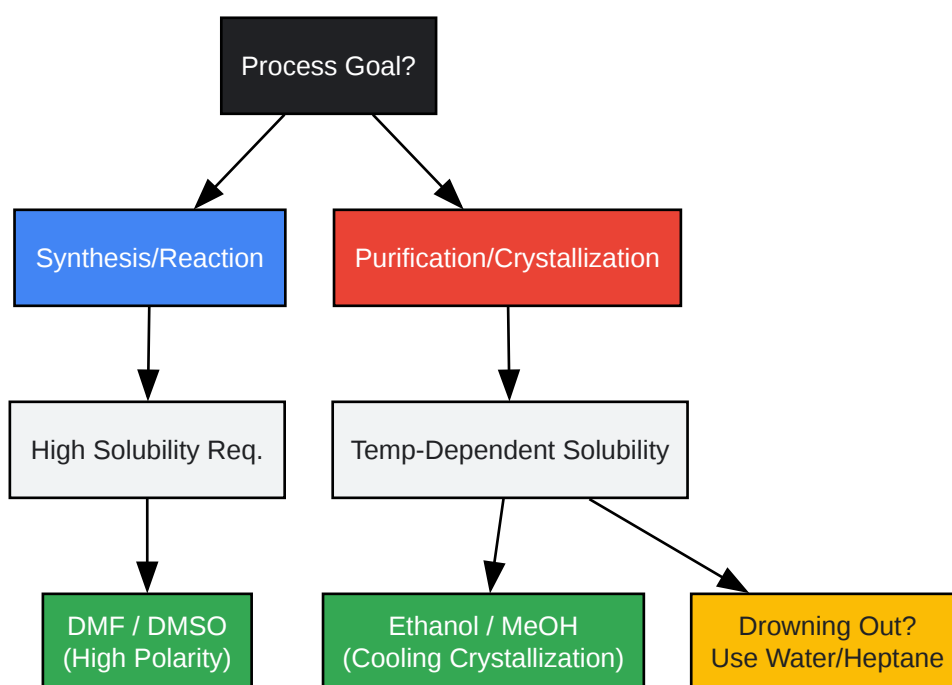
For **5-Iodo-2,4-dimethylpyrimidine**, the choice of solvent depends on the process goal: Reaction (high solubility) or Purification (temperature-dependent solubility).

Recommended Solvents

- High Solubility (Reaction Media):
 - DMF / DMSO: Excellent solvency due to high polarity and disruption of crystal lattice.
 - THF: Good balance for cross-coupling reactions.
- Moderate Solubility (Crystallization):

- Ethanol / Isopropanol: Steep solubility curves (low solubility at cold, high at hot) make these ideal for recrystallization.
- Ethyl Acetate:[1] Useful for extraction.
- Anti-Solvents (Precipitation):
 - Water: Very low solubility.
 - n-Heptane: Induces precipitation when added to organic solutions.

Solvent Decision Tree



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Caption: Decision matrix for selecting solvents based on reaction vs. purification requirements.

References

- Measurement and Correlation of Solubility of Pyrimidine Derivatives. Journal of Chemical & Engineering Data. Describes the gravimetric and laser monitoring protocols for structurally similar pyrimidines.

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- Solubility of Organic Chemicals in Selected Solvents. *National Toxicology Program*. General database for solubility ranges of organic intermediates.

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Sources

- [1. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News \[worldscientificnews.com\]](#)
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